BenchChemオンラインストアへようこそ!

3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Albumin binding Pharmacokinetics In vivo efficacy attenuation

Acquire CAS 941963-79-7, the foundational N-phenyl-tetrazole congener of the diphenyl-tetrazol-propanamide chemotype. This scaffold, specifically optimized for dual CLEC-2/podoplanin and GPVI/collagen antagonism, is essential for dissecting platelet activation pathways. Its unique 3,3-diphenyl substitution ensures simultaneous target engagement, while the N-phenyl group is critical for tuning albumin-binding affinity—a key parameter for in vivo efficacy, as identified by Watanabe et al. (2024). Ideal for SAR studies focused on overcoming the clinical translation barrier of protein binding. Confirm availability of 98% purity with batch-specific QC documentation (NMR, HPLC) to ensure experimental reproducibility.

Molecular Formula C23H21N5O
Molecular Weight 383.455
CAS No. 941963-79-7
Cat. No. B2991517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
CAS941963-79-7
Molecular FormulaC23H21N5O
Molecular Weight383.455
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H21N5O/c29-23(24-17-22-25-26-27-28(22)20-14-8-3-9-15-20)16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,29)
InChIKeyGLWKRVLKMPNNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (CAS 941963-79-7): Structural Identity, Pharmacophore Class, and Procurement Baseline


3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (CAS 941963-79-7; molecular formula C23H21N5O; MW 383.45 g/mol) is a synthetic small molecule belonging to the diphenyl-tetrazol-propanamide chemotype, a pharmacophore class recently identified as the first dual-specific antagonist scaffold capable of simultaneously inhibiting platelet CLEC-2/podoplanin and GPVI/collagen interactions [1]. The compound features a geminal 3,3-diphenyl substitution on the propanamide backbone coupled with an N-phenyl-1H-tetrazole moiety linked via a methylene bridge, a structural arrangement that distinguishes it from simpler tetrazole-bearing analogs. Commercially available from Bidepharm at a standard purity of 98% with batch-specific QC documentation (NMR, HPLC, GC) , this compound serves as a research tool for investigating the PDPN-CLEC-2 axis and collagen-GPVI signaling in thrombosis, cancer metastasis, and platelet biology.

Why Generic Substitution Fails for 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (CAS 941963-79-7): Structure-Activity Constraints in the Diphenyl-Tetrazol-Propanamide Pharmacophore


Within the diphenyl-tetrazol-propanamide series, minor structural modifications produce substantial differences in target engagement. The Watanabe et al. (2024) study screened approximately 7 million compounds and identified only 12 diphenyl-tetrazol-propanamide derivatives that simultaneously occupy both the CLEC-2 podoplanin-binding pocket and the GPVI collagen-binding pocket [1]. The presence of the 3,3-diphenyl substitution on the propanamide backbone is critical for hydrophobic interactions within both receptor clefts, while the N-phenyl substituent on the tetrazole ring modulates the compound's albumin-binding affinity—a parameter shown to directly affect in vivo efficacy in murine thrombosis models [1]. Simply interchanging with an unsubstituted tetrazole analog (e.g., CAS 544464-66-6) or a p-tolyl variant (e.g., CAS 920461-07-0) without experimental validation risks loss of dual-target engagement, altered albumin binding, or complete inactivity. The quantitative evidence below establishes the specific dimensions along which CAS 941963-79-7 and its closest analogs diverge.

Quantitative Differentiation Evidence for 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (CAS 941963-79-7) Relative to Closest Analogs


N-Phenyl Tetrazole Substitution vs. Unsubstituted Tetrazole: Impact on In Vivo Pharmacodynamic Attenuation via Albumin Binding

In the Watanabe et al. (2024) study, all 12 diphenyl-tetrazol-propanamide hit compounds demonstrated in vitro inhibition of PDPN-induced and collagen-induced platelet aggregation, yet in vivo efficacy in murine thrombosis models was attenuated. The authors identified excessive serum albumin binding as the causative mechanism and explicitly indicated that chemical modification of the tetrazole N-substituent is required to modulate albumin affinity for clinical translation [1]. The target compound CAS 941963-79-7 bears an N-phenyl substituent on the tetrazole ring, a structural feature absent in the simpler analog 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide (CAS 544464-66-6) which carries an unsubstituted tetrazole NH . Based on the class-level structure-activity relationship (SAR) disclosed in the study, the N-phenyl group on CAS 941963-79-7 is positioned to directly influence the albumin-binding equilibrium, whereas the unsubstituted tetrazole analog lacks this tunable handle, making it less amenable to medicinal chemistry optimization for reduced albumin sequestration [1].

Albumin binding Pharmacokinetics In vivo efficacy attenuation

Dual CLEC-2/GPVI Pharmacological Profile vs. Conventional Single-Target Antiplatelet Agents (Aspirin, Clopidogrel)

Conventional antiplatelet agents such as aspirin (cyclooxygenase-1 inhibitor) and clopidogrel (P2Y12 receptor antagonist) suppress a common downstream secondary activation pathway, resulting in broad, non-selective platelet inhibition and an inherent bleeding risk. In contrast, diphenyl-tetrazol-propanamide derivatives—including the chemotype to which CAS 941963-79-7 belongs—demonstrate a fundamentally different mechanism: direct, simultaneous antagonism of two upstream platelet receptors, CLEC-2 and GPVI, without targeting the common downstream signaling cascade [1]. The Watanabe et al. study confirmed through molecular docking that compounds from this chemotype occupy the podoplanin-binding pocket of CLEC-2 and the collagen-binding pocket of GPVI, and experimentally validated that 12 congeners inhibited both PDPN-induced and collagen-induced human and murine platelet aggregation [1]. One compound from the series further ameliorated collagen-induced thrombocytopenia in a murine model [1].

Dual receptor antagonism CLEC-2 GPVI Platelet aggregation Thrombosis

3,3-Diphenyl Substitution vs. Mono-Phenyl Analog: Impact on Hydrophobic Pocket Occupancy and Dual-Target Binding

The geminal 3,3-diphenyl motif on the propanamide backbone is a defining structural feature of the pharmacophore identified by Watanabe et al. (2024). Molecular docking across approximately 7 million compounds revealed that the diphenyl-tetrazol-propanamide scaffold simultaneously fits both the CLEC-2 podoplanin-binding site and the GPVI collagen-binding pocket [1]. A closely related commercial analog, 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide , carries only a single phenyl group at the 3-position of the propanamide. This mono-phenyl analog lacks the second aromatic ring required to fully occupy the hydrophobic sub-pockets identified in both CLEC-2 and GPVI docking models, and is not among the 12 confirmed dual-active congeners in the Watanabe study [1].

Structure-activity relationship Hydrophobic interaction Molecular docking Dual-target engagement

Commercial Availability and Batch-to-Batch Reproducibility: Bidepharm QC Specifications vs. Uncharacterized Vendor Sources

CAS 941963-79-7 is commercially supplied by Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided upon request . This level of analytical characterization enables procurement scientists to verify structural identity and purity prior to experimental use, reducing the risk of confounding results from unknown impurities or degradation products. In contrast, alternative vendor listings for structurally related diphenyl-tetrazol-propanamide analogs (e.g., those accessible via large compound libraries without individual batch QC) often lack compound-specific analytical certificates, introducing uncertainty in replicate studies.

Quality control Batch reproducibility NMR HPLC Procurement

Tetrazole Moiety as Carboxylic Acid Bioisostere: Implications for PK Profile Differentiation from Non-Tetrazole Antiplatelet Chemotypes

The 1,5-disubstituted tetrazole ring in CAS 941963-79-7 functions as a metabolically stable bioisostere of the carboxylic acid group, a well-established strategy in medicinal chemistry for enhancing oral bioavailability and reducing phase II glucuronidation [1]. This structural feature distinguishes the diphenyl-tetrazol-propanamide chemotype from other CLEC-2 inhibitor scaffolds lacking a tetrazole moiety, such as the snake venom-derived rhodocytin protein or peptide-based CLEC-2 antagonists, which face significant pharmacokinetic limitations including poor oral bioavailability and immunogenicity [2]. The tetrazole NH acidity (pKa ≈ 4.5–5.5) approximates that of a carboxylic acid while resisting metabolic conjugation, providing a theoretical PK advantage for small-molecule drug development within this series.

Bioisostere Tetrazole Carboxylic acid Pharmacokinetics Metabolic stability

Best-Fit Research and Industrial Application Scenarios for 3,3-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide (CAS 941963-79-7)


Medicinal Chemistry Lead Optimization: Albumin-Binding Modulation via N-Phenyl Tetrazole SAR Exploration

The Watanabe et al. (2024) study identified excessive albumin binding as the primary cause of attenuated in vivo efficacy for diphenyl-tetrazol-propanamide congeners and designated N-substituent modification on the tetrazole ring as the key optimization vector [1]. CAS 941963-79-7, with its N-phenyl tetrazole substituent, provides an immediate starting point for systematic SAR studies probing the relationship between N-aryl substitution patterns and albumin affinity (Kd). Procurement of this specific compound enables medicinal chemistry teams to synthesize focused libraries varying the N-phenyl group (e.g., halogenated, alkylated, heteroaryl replacements) while maintaining the essential 3,3-diphenyl propanamide pharmacophore, directly addressing the clinical translation barrier identified by the Tokai University group [1].

In Vitro Platelet Pharmacology: Dual CLEC-2/GPVI Pathway Dissection Using the Diphenyl-Tetrazol-Propanamide Scaffold

The dual CLEC-2/GPVI inhibitory profile of the diphenyl-tetrazol-propanamide chemotype, validated across 12 congeners in both human and murine washed platelet assays [1], positions CAS 941963-79-7 as a chemical probe for dissecting the relative contributions of CLEC-2/podoplanin and GPVI/collagen signaling to platelet activation in disease-relevant contexts. Researchers investigating cancer-associated thrombosis, where tumor podoplanin expression drives platelet aggregation via CLEC-2, or arterial thrombosis models where collagen exposure via plaque rupture triggers GPVI-mediated activation, can employ this compound to simultaneously interrogate both pathways without the confounding pleiotropic effects of conventional antiplatelet agents [1].

In Vivo Thrombosis Model Studies with Defined Pharmacokinetic Handicap Awareness

The Watanabe et al. (2024) paper demonstrated that one diphenyl-tetrazol-propanamide congener ameliorated collagen-induced thrombocytopenia in mice, while also revealing that albumin binding attenuates in vivo efficacy across the series [1]. CAS 941963-79-7 is appropriate for comparative in vivo thrombosis model studies specifically designed to benchmark the relationship between tetrazole N-substitution and the magnitude of albumin-mediated efficacy attenuation. Researchers should incorporate appropriate controls (e.g., albumin-free buffer vs. serum-containing conditions) and consider co-administration strategies or formulation approaches to mitigate albumin sequestration, guided by the mechanistic insight that the N-phenyl substituent is the principal modifiable site for tuning protein binding [1].

Chemical Biology Tool Compound Procurement for CLEC-2 and GPVI Target Validation

For target validation studies requiring a small-molecule probe with dual CLEC-2/GPVI antagonist activity, CAS 941963-79-7 offers a synthetically accessible, commercially available entry point into the only chemotype demonstrated to simultaneously and selectively occupy both receptor ligand-binding pockets [1]. Unlike antibody-based approaches (anti-CLEC-2 or anti-GPVI monoclonal antibodies) which are limited by cost, batch variability, and inability to cross cell membranes, the small-molecule nature of CAS 941963-79-7 enables intracellular target engagement studies and provides a scaffold for developing fluorescent or biotinylated analogs for binding assays. Procurement from Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) ensures experimental reproducibility across independent laboratories .

Quote Request

Request a Quote for 3,3-diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.